molecular formula C10H13NO3S3 B1249978 Varacin C

Varacin C

Cat. No.: B1249978
M. Wt: 291.4 g/mol
InChI Key: MPXUQNNQMHRHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Varacin C is a bicyclic organosulfur compound originally isolated from a marine ascidian of the Polycitor genus . This compound is a promising anticancer agent distinguished by its unique benzopentathiepin ring system and its potent, acid-promoted DNA-cleaving activity . Its capacity to cause efficient DNA cleavage is particularly valuable for research, as the acidic microenvironment of tumors can potentially be leveraged for selective activity . The cytotoxic effect of this compound is linked to its DNA-damaging properties and is enhanced by an oxymethyl substituting group on its aromatic ring . Research demonstrates that analogs of this compound, such as Varacin-1 (VCA-1), induce dose-dependent apoptotic cell death in cancer cells through a p53-independent mechanism . This is a significant finding for oncology research, as it suggests potential efficacy against the many human cancers that harbor p53 mutations. The mechanism of this apoptosis involves the extrinsic pathway, featuring caspase-8 activation and a reduction in XIAP (X-linked inhibitor of apoptosis protein) . Furthermore, treatment with this compound analogs enhances intracellular reactive oxygen species (ROS) generation, which promotes caspase activation and contributes to the apoptotic process . Studies on synthetic benzopolysulfane conjugates related to this compound have shown broad antiproliferative activity against a panel of human cancer cell lines, including breast (MDA-MB-231), prostate (DU145), and cervical (HeLa) cancers . Due to its novel mechanism and significant research value, this compound has been a popular target for total synthesis efforts, making it more accessible for scientific study . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H13NO3S3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4,5-dimethoxy-1-oxo-1λ4,2,3-benzotrithiol-7-yl)ethanamine

InChI

InChI=1S/C10H13NO3S3/c1-13-7-5-6(3-4-11)10-9(8(7)14-2)15-16-17(10)12/h5H,3-4,11H2,1-2H3

InChI Key

MPXUQNNQMHRHJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)CCN)S(=O)SS2)OC

Synonyms

varacin C

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the promising anticancer properties of Varacin C. The compound exhibits significant cytotoxic effects against various cancer cell lines, primarily through mechanisms involving DNA damage and apoptosis.

  • Mechanism of Action : this compound induces apoptosis in cancer cells via oxidative stress mechanisms. It generates reactive oxygen species (ROS), which play a crucial role in promoting cell death independent of p53 status, making it potentially effective against p53-deficient tumors .
  • Research Findings : A study demonstrated that this compound's cytotoxicity is linked to its ability to cleave DNA in an acid-promoted and photo-induced manner. This property is particularly advantageous for targeting cancer cells that typically exist in acidic microenvironments .
  • Case Studies : In vitro experiments have shown that this compound can induce dose-dependent apoptotic cell death across different cancer cell lines, suggesting its broad applicability as a therapeutic agent .

Biological Activities

Beyond its anticancer effects, this compound has been studied for other biological activities:

  • Antimicrobial Effects : this compound and its analogs exhibit antimicrobial properties, suggesting potential applications in combating bacterial infections. The compound's polysulfide structure contributes to its ability to disrupt bacterial cell membranes .
  • Redox Activity : this compound is classified as a redox-active compound, playing a role in cellular signaling and regulation through oxidative modifications of proteins. This activity may have implications for understanding cellular processes such as inflammation and chemoprevention .

Data Table: Summary of Research Findings on this compound

StudyFocusKey Findings
Anticancer ActivityInduces apoptosis in p53-negative cancer cells via ROS generation.
Mechanism of ActionExhibits acid-promoted and photo-induced DNA-damaging activity.
Antimicrobial PropertiesDemonstrates effective antimicrobial activity against various pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varacin C
Reactant of Route 2
Varacin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.